physical and chemical properties of 4-fluoro-3-(methoxymethyl)benzoic acid
physical and chemical properties of 4-fluoro-3-(methoxymethyl)benzoic acid
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-fluoro-3-(methoxymethyl)benzoic acid
Introduction: A Versatile Building Block in Modern Chemistry
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine and tailored functional groups into aromatic scaffolds is a cornerstone of molecular design. 4-fluoro-3-(methoxymethyl)benzoic acid is an emergent building block that exemplifies this principle. Its unique trifunctional architecture—a carboxylic acid for derivatization, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxymethyl group for influencing conformation and solubility—makes it a compound of significant interest for researchers.
This guide provides a comprehensive technical overview of 4-fluoro-3-(methoxymethyl)benzoic acid, designed for scientists and development professionals. We will delve into its core physicochemical properties, spectroscopic signature, logical synthetic pathways, and essential safety protocols. Where direct experimental data for this specific molecule is not publicly available, we will draw upon established principles of physical organic chemistry and provide comparative data from closely related, well-characterized analogs to offer a robust and scientifically grounded profile.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. The structural and naming conventions for 4-fluoro-3-(methoxymethyl)benzoic acid are outlined below.
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IUPAC Name: 4-fluoro-3-(methoxymethyl)benzoic acid
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CAS Number: 1333834-34-6[1]
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Molecular Formula: C₉H₉FO₃[1]
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Canonical SMILES: COCC1=CC(=CC=C1F)C(O)=O[1]
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InChI Key: UZWWRLXMWHKQLY-UHFFFAOYSA-N[1]
The molecule's architecture, featuring a para-fluoro and meta-methoxymethyl substitution pattern relative to the carboxylic acid, is critical to its reactivity and interactions.
Caption: 2D Structure of 4-fluoro-3-(methoxymethyl)benzoic acid.
Physicochemical Properties: A Quantitative Profile
The physical properties of a compound dictate its behavior in various environments, from reaction solvents to biological media. Below is a summary of the key physicochemical data for 4-fluoro-3-(methoxymethyl)benzoic acid and its close structural analogs.
| Property | 4-fluoro-3-(methoxymethyl)benzoic acid | 4-fluoro-3-methoxybenzoic acid (Analog) | 4-fluoro-3-methylbenzoic acid (Analog) |
| Molecular Weight | 184.16 g/mol | 170.14 g/mol [2][3][4] | 154.14 g/mol [5] |
| Appearance | White to off-white solid (Predicted) | White solid | White powder |
| Melting Point (°C) | Data not available | 205 - 209[4][6][7] | 164 - 168[5] |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Predicted to have limited water solubility; soluble in polar organic solvents (e.g., DMSO, MeOH, THF) | Limited water solubility; soluble in methanol | Data not available |
| pKa (Predicted) | ~3.9 - 4.1 | ~4.0 | ~4.0 |
Expert Insights:
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Acidity (pKa): The acidity of the carboxylic acid is a critical parameter. The parent compound, benzoic acid, has a pKa of 4.2. The electron-withdrawing effect of the fluorine atom at the para position is expected to increase the acidity (lower the pKa) of 4-fluorobenzoic acid to approximately 4.14.[8] The methoxymethyl group at the meta position has a mild electron-withdrawing inductive effect, which should further slightly lower the pKa into the predicted range of 3.9-4.1. This acidity is crucial for its reactivity and its potential to form salts for pharmaceutical formulations.
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Melting Point: The melting point of the methoxy analog (205-209 °C) is significantly higher than the methyl analog (164-168 °C). This suggests that the oxygen atom in the methoxy group participates in stronger intermolecular interactions (e.g., dipole-dipole) in the crystal lattice. We can predict that the melting point for the target methoxymethyl compound will also be in this higher range, likely influenced by the additional flexibility of the methylene linker.
Spectroscopic Profile: Deciphering the Molecular Signature
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While specific spectra for 4-fluoro-3-(methoxymethyl)benzoic acid are not publicly cataloged, we can predict the key features based on its structure and data from analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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Aromatic Protons (3H): Three signals in the aromatic region (~7.5-8.2 ppm), exhibiting coupling patterns influenced by both the fluorine and adjacent protons.
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Methylene Protons (-CH₂-): A singlet at approximately 4.5 ppm.
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Methyl Protons (-OCH₃): A sharp singlet around 3.4 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR would reveal nine distinct carbon signals:
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Carbonyl Carbon: A signal in the 165-170 ppm range.
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Aromatic Carbons: Six signals in the aromatic region (110-165 ppm), with their chemical shifts and C-F coupling constants being highly diagnostic.
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Methylene Carbon (-CH₂-): A signal around 70-75 ppm.
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Methyl Carbon (-OCH₃): A signal around 58-60 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is defined by the vibrational frequencies of its functional groups.[9]
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.
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C-O Stretch & O-H Bend: Medium absorptions in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions.
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C-F Stretch: A strong band typically found in the 1100-1250 cm⁻¹ region.
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C-O-C Stretch (Ether): A distinct band around 1075-1150 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would provide key fragmentation data.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (184.16 m/z).
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Key Fragments: Expect to see characteristic losses, such as the loss of a methoxy group (-OCH₃, M-31), a methoxymethyl group (-CH₂OCH₃, M-45), and a carboxyl group (-COOH, M-45). The fragmentation pattern of substituted benzoic acids is well-documented and provides confirmatory structural evidence.[10][11]
Synthesis and Reactivity: A Practical Framework
Understanding the synthesis of 4-fluoro-3-(methoxymethyl)benzoic acid is key to its practical application. While a specific, published procedure is not available, a logical and robust synthetic route can be designed based on established organic transformations.
A highly plausible approach involves the etherification of a readily available phenolic precursor. This method offers high yields and avoids harsh conditions that could compromise the molecule's integrity.
Caption: Proposed synthetic workflow for 4-fluoro-3-(methoxymethyl)benzoic acid.
Experimental Protocol: Synthesis via Williamson Etherification
This protocol is a self-validating system based on a fundamental and reliable organic reaction. The success of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC).
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Deprotonation:
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To a solution of 4-fluoro-3-hydroxybenzoic acid methyl ester (the ester is used to protect the more acidic carboxylic acid) in a suitable aprotic solvent (e.g., acetone or DMF), add a slight excess (1.5-2.0 equivalents) of a mild base such as potassium carbonate (K₂CO₃).
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Stir the mixture at room temperature for 30-60 minutes. The base deprotonates the phenolic hydroxyl group, creating a more nucleophilic phenoxide. This is the causality behind this initial step—increasing the reactivity of the oxygen atom.
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Etherification (Sₙ2 Reaction):
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To the resulting suspension, slowly add chloromethyl methyl ether (MOM-Cl) or a similar alkylating agent (1.1-1.3 equivalents).
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Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC until the starting material is consumed. This is a classic Sₙ2 reaction where the phenoxide displaces the chloride.
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Work-up and Isolation of Ester:
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After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities. Dry the organic layer over sodium sulfate and concentrate to yield the crude ester product.
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Saponification (Ester Hydrolysis):
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Final Product Isolation:
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Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 1N HCl) to a pH of ~2-3.[3]
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The desired 4-fluoro-3-(methoxymethyl)benzoic acid will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[3]
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Safety, Handling, and Storage
Given its structure as a substituted benzoic acid, 4-fluoro-3-(methoxymethyl)benzoic acid is expected to require careful handling. The safety profile is predicted based on data from its close analogs, 4-fluoro-3-methoxybenzoic acid and 4-fluoro-3-methylbenzoic acid.[2][12]
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GHS Hazard Classification (Predicted):
Recommended Handling Protocols
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[12][14]
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Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[13]
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First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[12]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[14]
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Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents and bases.
Applications in Research and Development
4-fluoro-3-(methoxymethyl)benzoic acid is primarily valued as an intermediate and building block in organic synthesis. Its functional groups provide handles for a variety of chemical transformations:
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Pharmaceutical Synthesis: The carboxylic acid can be converted into esters, amides, or acid halides, enabling its incorporation into larger, more complex molecules. It is a scaffold suitable for creating libraries of compounds for screening against biological targets. Analogous structures like 4-fluoro-3-hydroxybenzoic acid are known intermediates in the synthesis of drugs such as Acoramidis, a transthyretin stabilizer.[15][16]
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Materials Science: Fluorinated aromatic compounds are often used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.
The combination of its features makes 4-fluoro-3-(methoxymethyl)benzoic acid a promising candidate for the synthesis of novel agrochemicals, pharmaceuticals, and functional materials.
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